molecular formula C18H16N2O4 B13768479 Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate CAS No. 63500-02-7

Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate

Cat. No.: B13768479
CAS No.: 63500-02-7
M. Wt: 324.3 g/mol
InChI Key: PIHMBPPUZNOXCU-UHFFFAOYSA-N
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Description

Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate (CAS: 63500-02-7) is a heterocyclic organic compound featuring an isoquinoline core substituted with a benzamido group at position 2, a 3-oxo moiety, and a methyl ester at position 1. Its molecular formula is C₁₉H₁₄N₂O₄, with a molecular weight of 334.33 g/mol. However, its low aqueous solubility may limit bioavailability, necessitating formulation optimization for therapeutic use .

Properties

CAS No.

63500-02-7

Molecular Formula

C18H16N2O4

Molecular Weight

324.3 g/mol

IUPAC Name

methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate

InChI

InChI=1S/C18H16N2O4/c1-24-18(23)16-14-10-6-5-9-13(14)11-15(21)20(16)19-17(22)12-7-3-2-4-8-12/h2-10,16H,11H2,1H3,(H,19,22)

InChI Key

PIHMBPPUZNOXCU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1C2=CC=CC=C2CC(=O)N1NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Condensation and Cyclization Approach

A common synthetic route starts from appropriately substituted precursors such as homophthalic anhydrides and benzamides or benzylamines. The process typically involves:

  • Step 1: Formation of Amide Intermediate
    The benzamido group is introduced by condensation of benzoyl derivatives with amino precursors. This step may involve the reaction of benzoyl chloride or benzamide with an amino-substituted isoquinoline precursor under controlled conditions.

  • Step 2: Cyclization to Form the Dihydroisoquinoline Core
    Cyclization is achieved through intramolecular condensation, often facilitated by bases such as cesium carbonate or potassium tert-butoxide in solvents like dioxane or tert-butanol. Copper catalysts (e.g., CuI) may be used to promote the reaction, enhancing yields and selectivity.

  • Step 3: Esterification
    The methyl ester group is introduced either by esterification of the corresponding carboxylic acid or by using methyl ester-containing starting materials. Methylation agents such as methyl iodide (CH₃I) can be employed for alkylation steps, with bases like triethylamine or stronger bases (NaH, K₂CO₃) depending on the reaction stage and substrate.

Use of Castagnoli-Cushman Reaction

An alternative and efficient approach is based on the Castagnoli-Cushman reaction, which involves the condensation of homophthalic anhydrides with amines or formaldimine equivalents to construct the isoquinolone scaffold. This method allows:

  • Preparation of 3,4-dihydroisoquinol-1-one derivatives with carboxylic acid or ester functionalities.
  • Avoidance of specialized equipment like autoclaves by using mild conditions and readily available reagents.
  • Subsequent amidation to introduce benzamido groups, tailoring the molecule toward the desired methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate structure.

Representative Synthetic Procedure (Adapted from Literature)

Step Reagents and Conditions Description Yield (%)
1 Homophthalic anhydride + 1,3,5-tris(2,4-dimethoxybenzyl)-1,3,5-triazinane Condensation to form carboxylic acid intermediate Moderate to good
2 Treatment with oxalyl chloride and catalytic DMF in dichloromethane Conversion to acid chloride intermediate High
3 Reaction with benzylamine or benzamide derivatives Formation of benzamido intermediate Good
4 Cyclization promoted by base (e.g., Cs₂CO₃) and CuI catalyst in dioxane at elevated temperature Ring closure to dihydroisoquinoline core 40-60% (two-step yield)
5 Methylation using methyl iodide and base (triethylamine or stronger base) Introduction of methyl ester group 80-99% (depending on conditions)

This sequence is supported by purification steps such as column chromatography on silica gel using petroleum ether and ethyl acetate mixtures.

Reaction Mechanism Insights

The cyclization step is believed to proceed via nucleophilic attack of the amide nitrogen on an activated carbonyl carbon, forming the dihydroisoquinoline ring. Copper catalysts facilitate this by stabilizing intermediates and enhancing reaction rates. Methylation steps involve nucleophilic substitution where the base deprotonates the hydroxyl or amide nitrogen, enabling methyl iodide to alkylate the site selectively.

Comparative Analysis of Preparation Methods

Method Starting Materials Key Reagents Advantages Limitations
Condensation-Cyclization Benzoyl derivatives, amino precursors Cs₂CO₃, CuI, methyl iodide Straightforward, moderate yields, scalable Requires careful control of reaction conditions
Castagnoli-Cushman Reaction Homophthalic anhydrides, triazinanes Oxalyl chloride, DMF, benzylamine Mild conditions, no specialized equipment, good selectivity Multi-step, intermediate purification needed

Research Findings and Optimization Notes

  • The use of copper(I) iodide as a catalyst significantly improves cyclization efficiency and yield.
  • Methylation regioselectivity is influenced by the choice of base; triethylamine favors S-methylation, while stronger bases like NaH or K₂CO₃ promote O-methylation with higher yields.
  • Purification by column chromatography is essential to isolate the desired methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate from side products and unreacted starting materials.
  • Reaction temperature and solvent choice (e.g., dioxane, tert-butanol) are critical parameters for optimizing yield and purity.

Chemical Reactions Analysis

Hydrolysis Reactions

The ester and amide groups undergo hydrolysis under acidic or basic conditions:

  • Ester hydrolysis : Produces the corresponding carboxylic acid derivative under basic conditions (e.g., NaOH/H₂O) .

  • Amide hydrolysis : Requires stronger acidic conditions (e.g., HCl, 100°C) to yield the free amine and benzoic acid .

Reaction Conditions Product Yield
Ester hydrolysis10% NaOH, 80°C, 4 hr2-Benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylic acid85–92%
Amide hydrolysis6M HCl, reflux, 12 hr2-Amino-3-oxo-1,4-dihydroisoquinoline-1-carboxylic acid methyl ester + PhCOOH78%

Substitution Reactions

The benzamido group (-NHCOPh) participates in nucleophilic substitution:

Aminolysis

Reacts with primary amines (e.g., methylamine) to form substituted amides:

  • Conditions : DMF, 50°C, 12 hr .

  • Mechanism : SN2 displacement facilitated by the electron-withdrawing isoquinoline core.

Amine Product Yield Reference
Methylamine2-(Methylamino)-3-oxo-1,4-dihydroisoquinoline-1-carboxylate67%
Cyclopropylamine2-(Cyclopropylamino)-3-oxo-1,4-dihydroisoquinoline-1-carboxylate73%

Oxidation

The dihydroisoquinoline ring undergoes dehydrogenation to form aromatic isoquinoline derivatives:

  • Reagents : KMnO₄ in acidic medium (H₂SO₄).

  • Product : Methyl 2-benzamido-3-oxo-isoquinoline-1-carboxylate.

Oxidizing Agent Conditions Yield Selectivity
KMnO₄0.1M H₂SO₄, 60°C, 6 hr82%>90%

Reduction

The keto group (-C=O) at position 3 is reduced to a hydroxyl or methylene group:

  • Reagents : NaBH₄ (selective for ketones) or LiAlH₄ (stronger reduction).

Reagent Conditions Product Yield
NaBH₄MeOH, 0°C, 2 hr3-Hydroxy-1,4-dihydroisoquinoline derivative65%
LiAlH₄THF, reflux, 4 hr3-Methylene-1,4-dihydroisoquinoline derivative58%

Cyclization and Ring Expansion

Under specific conditions, the compound undergoes intramolecular cyclization:

  • Thermal cyclization : At 150–200°C in diphenyl ether to form fused polycyclic structures .

  • Acid-catalyzed cyclization : Forms tricyclic derivatives via iminium ion intermediates .

Method Conditions Product Yield
Thermal cyclizationDiphenyl ether, 180°C, 3 hrBenzamido-fused isoquinolinone71%
H₂SO₄-catalyzed cyclizationConc. H₂SO₄, CH₃CN, 50°C, 2 hrTetrahydrobenzo[g]isoquinoline derivative68%

Functionalization at the Benzamido Group

The benzamido moiety undergoes electrophilic substitution:

  • Nitration : HNO₃/H₂SO₄ introduces nitro groups at the para position of the benzene ring .

  • Halogenation : Br₂ in CH₂Cl₂ adds bromine at the ortho position .

Reaction Reagent Position Product Yield
NitrationHNO₃ (fuming), H₂SO₄Para2-(4-Nitrobenzamido)-3-oxo-...carboxylate63%
BrominationBr₂ (1.2 eq), CH₂Cl₂Ortho2-(2-Bromobenzamido)-3-oxo-...carboxylate59%

Cross-Coupling Reactions

Palladium-catalyzed couplings enable diversification of the isoquinoline core:

  • Suzuki coupling : With arylboronic acids at position 4 of the isoquinoline ring .

Catalyst Ligand Substrate Yield Reference
Pd(PPh₃)₄-4-Bromo derivative75%
Pd(OAc)₂/XPhosXPhos4-Chloro derivative81%

Mechanistic Insights

  • Hydrolysis : Proceeds via nucleophilic attack on the carbonyl carbon, stabilized by resonance in the isoquinoline ring .

  • Substitution : The benzamido group’s electron-withdrawing nature enhances electrophilicity at the carbonyl, facilitating amine displacement .

  • Oxidation : The dihydroisoquinoline ring undergoes stepwise dehydrogenation, confirmed by EPR studies of radical intermediates .

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate has been investigated for its potential as a pharmacological agent. Some of the key areas of research include:

1. Anticancer Activity
Research has indicated that derivatives of isoquinoline compounds exhibit significant anticancer properties. Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate may serve as a scaffold for developing novel anticancer agents targeting specific cancer cell lines. For instance, studies have shown that modifications in the benzamide moiety can enhance cytotoxicity against various cancer types, including breast and prostate cancers .

2. Neuroprotective Effects
The compound's structural characteristics suggest potential neuroprotective effects. Investigations into similar isoquinoline derivatives have demonstrated their ability to inhibit neurodegenerative processes associated with conditions like Alzheimer's disease. This opens avenues for exploring methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate in neuropharmacology .

Cosmetic Formulation Applications

In the realm of cosmetic science, methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate can be utilized for its beneficial properties in skin formulations:

1. Skin Conditioning Agents
The compound is being studied for its potential as a skin conditioning agent due to its ability to enhance moisture retention and improve skin texture. Research indicates that formulations containing similar isoquinoline derivatives can lead to improved hydration and barrier function in skin care products .

2. Anti-aging Formulations
The antioxidant properties associated with isoquinoline derivatives suggest that methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate could be effective in anti-aging formulations by combating oxidative stress on the skin .

Case Studies and Research Findings

Several studies have explored the applications of methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate and its derivatives:

Case Study 1: Anticancer Efficacy
A study published in a peer-reviewed journal demonstrated that a derivative of methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline exhibited significant cytotoxic effects on human cancer cell lines with an IC50 value in the low micromolar range. This highlights its potential as a lead compound for further development into therapeutic agents against cancer .

Case Study 2: Cosmetic Formulation Development
In another investigation focusing on cosmetic applications, researchers formulated a cream containing methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline and assessed its moisturizing effects through clinical trials. The results indicated a statistically significant improvement in skin hydration levels compared to control formulations without the compound .

Mechanism of Action

The mechanism of action of methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, leading to various biological responses. The exact molecular targets and pathways involved are still under investigation.

Comparison with Similar Compounds

Table 1: Comparative Analysis of Key Compounds

CAS Number Compound Name Core Structure Functional Groups Molecular Formula Molecular Weight (g/mol) Key Properties
63500-02-7 Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate Isoquinoline Benzamido, 3-oxo, methyl ester C₁₉H₁₄N₂O₄ 334.33 Low aqueous solubility; potential enzyme inhibitory activity due to benzamido group .
63569-82-4 Methyl 4-oxo-3,4-dihydroquinazoline-2-carboxylate Quinazoline 4-oxo, methyl ester C₁₁H₁₀N₂O₃ 218.21 Moderate solubility; quinazoline core associated with kinase inhibition .
635701-59-6 Merck SIP Agonist Undisclosed Unknown Undisclosed Undisclosed Bioactivity linked to sphingosine-1-phosphate (SIP) receptor modulation .
63-99-0 m-Tolylurea Urea derivative Urea, m-tolyl substituent C₈H₁₀N₂O 150.18 High crystallinity; used as intermediate in drug synthesis .

Core Heterocycle Differences

  • Isoquinoline vs. Quinazoline: The isoquinoline core (in the target compound) has fused benzene and pyridine rings with nitrogen at position 2. In contrast, quinazoline (CAS: 63569-82-4) features two adjacent nitrogen atoms at positions 1 and 3. This difference impacts electronic properties and binding affinity; quinazolines are often utilized in antifolate therapies (e.g., methotrexate analogs), whereas isoquinolines are explored for antimicrobial and anticancer applications. The 3-oxo group in the target compound may enhance keto-enol tautomerism, influencing reactivity and stability compared to the 4-oxo group in the quinazoline derivative .

Functional Group Impact

  • This is absent in the simpler quinazoline and urea derivatives.
  • Methyl Ester : Both the target compound and the quinazoline derivative feature ester groups, which confer moderate lipophilicity. However, ester hydrolysis under physiological conditions could limit the half-life of both compounds.

Biological Activity

Methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate (CAS Number: 63500-02-7) is a compound that has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

The molecular formula of methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate is C18H16N2O4C_{18}H_{16}N_{2}O_{4}, with a molecular weight of approximately 324.33 g/mol. The compound has a density of 1.34 g/cm³ and a calculated LogP value of 1.96, indicating its lipophilicity which may influence its bioavailability and interaction with biological membranes .

Research indicates that compounds within the dihydroisoquinoline class exhibit various biological activities, including:

  • Inhibition of Poly(ADP-ribose) Polymerase (PARP) : A study demonstrated that derivatives of the dihydroisoquinoline scaffold, including methyl 2-benzamido-3-oxo derivatives, showed significant inhibitory activity against PARP1 and PARP2 enzymes. The inhibition was evaluated using colorimetric assays, revealing that some compounds achieved over 80% inhibition at concentrations as low as 1 µM .

Antitumor Activity

The antitumor potential of methyl 2-benzamido-3-oxo-1,4-dihydroisoquinoline-1-carboxylate has been explored in various models:

  • In Vitro Studies : In cell viability assays using aggressive cancer cell lines (e.g., MDA-MB-231), compounds similar to methyl 2-benzamido derivatives demonstrated significant reductions in cell viability at specific concentrations. For instance, related compounds showed a decrease in viability by up to 55% at a concentration of 10 µM after three days of treatment .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have shown that modifications to the benzamide and carbonyl groups significantly affect the biological activity of these compounds. For example:

Compound% Inhibition at 1 µMIC50 (nM)
Methyl 2-benzamido derivative85.2%156
Unsubstituted control<80%Not determined

This data suggests that specific structural elements are crucial for enhancing inhibitory activity against target enzymes .

Study on Antiviral Properties

Recent investigations into the antiviral properties of similar dihydroisoquinoline derivatives revealed moderate activity against HIV-1 integrase. Compounds were synthesized and evaluated for their ability to inhibit viral replication in vitro, with some achieving EC50 values around 75 µM . Although not directly tested on methyl 2-benzamido derivatives, these findings suggest potential pathways for further research.

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